Methods of Synthesis
The synthesis of 13,14-Dihydro-15-keto Prostaglandin E1 typically involves enzymatic reduction processes. The primary method includes:
This synthetic pathway highlights the importance of specific enzymatic actions in modifying prostaglandin structures to yield biologically relevant metabolites.
Molecular Structure
The molecular formula for 13,14-Dihydro-15-keto Prostaglandin E1 is C20H30O4, with a molecular weight of approximately 354.5 g/mol. The structure can be described as follows:
This structural configuration significantly influences its biochemical interactions and pharmacological properties .
Chemical Reactions Involving 13,14-Dihydro-15-keto Prostaglandin E1
The compound undergoes various chemical reactions:
Key reagents include NADPH for reduction processes and various oxidizing agents for oxidation reactions. These reactions are essential for understanding its metabolic pathways and potential therapeutic applications .
Mechanism of Action
The primary action of 13,14-Dihydro-15-keto Prostaglandin E1 involves:
This mechanism highlights its potential role in modulating platelet function and possibly influencing thrombotic conditions .
Physical and Chemical Properties
Key properties include:
These properties are critical for its handling in laboratory settings and potential therapeutic formulations .
Scientific Applications
The applications of 13,14-Dihydro-15-keto Prostaglandin E1 extend into several areas:
13,14-Dihydro-15-keto Prostaglandin E1 (abbreviated as 15-KD PGE1 in metabolic studies) arises from the sequential enzymatic modification of Prostaglandin E1 (PGE1). The initial step involves the oxidation of the 15-hydroxyl group of PGE1 by cytosolic NAD^+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto Prostaglandin E1. This intermediate undergoes rapid reduction of the Δ13 double bond via 15-oxo-prostaglandin Δ13 reductase (15-PGR), producing the saturated metabolite 13,14-dihydro-15-keto Prostaglandin E1 [2] [7]. This two-step cascade effectively inactivates PGE1’s biological potency. Structural analysis confirms that hydrogenation at the 13-14 position and ketonization at C15 alter the molecule’s conformational flexibility and receptor-binding affinity, explaining its loss of activity at canonical prostaglandin receptors [3] [7].
Table 1: Key Catalytic Steps in PGE1 Inactivation
Substrate | Enzyme | Product | Cofactor | Functional Consequence |
---|---|---|---|---|
Prostaglandin E1 | 15-Hydroxyprostaglandin dehydrogenase | 15-Keto Prostaglandin E1 | NAD⁺ | Loss of vasodilatory activity |
15-Keto Prostaglandin E1 | 15-Oxo-prostaglandin Δ¹³ reductase | 13,14-Dihydro-15-keto Prostaglandin E1 | NADPH | Complete metabolic inactivation |
While classified as an inactive metabolite, high concentrations of 13,14-dihydro-15-keto Prostaglandin E1 exhibit residual antiplatelet effects. In vitro studies report an IC₅₀ of 14.8 μg/mL (~42 μM) for inhibition of adenosine diphosphate-induced human platelet aggregation, significantly higher than the IC₅₀ of its parent compound PGE1 (8.25 ng/mL) [1] [5] [6]. This underscores the dramatic reduction in bioactivity resulting from these enzymatic modifications.
15-Oxo-prostaglandin Δ13 reductase (15-PGR) is the terminal and rate-limiting enzyme responsible for generating 13,14-dihydro-15-keto Prostaglandin E1. Functionally characterized as an NADPH-dependent carbonyl reductase, this enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily [2]. It exhibits high specificity for 15-keto prostaglandins as substrates, including 15-keto PGE1 and 15-keto PGE2 [3]. Kinetic analyses using human liver cytosol reveal a low micromolar affinity for 15-keto PGE1, with reported Michaelis constants (Kₘ) ranging from 1.2–5.4 μM across individuals. However, maximal velocity (Vₘₐₓ) varies substantially (up to tenfold), suggesting interindividual differences in enzyme concentration rather than structural variants influencing substrate binding [2].
Table 2: Properties of Human 15-Oxo-Prostaglandin Δ13 Reductase
Property | Characteristic | Biological Implication |
---|---|---|
Enzyme Classification | Carbonyl reductase (EC 1.3.1.48) | NADPH-dependent reduction of keto group conjugated to double bond |
Primary Cofactor | NADPH | Provides reducing equivalents |
Substrate Specificity | 15-Keto prostaglandins (e.g., 15-Keto PGE1, 15-Keto PGE2) | Metabolic inactivation of major prostaglandins |
Tissue Distribution | High: Liver, Lung; Moderate: Kidney; Low: Erythrocytes (lysed), Vascular endothelium | Organ-specific clearance capacity |
Inhibition studies confirm 15-PGR’s classification within the carbonyl reductase family. Its activity is potently inhibited by established carbonyl reductase inhibitors like quercetin and rutin [2]. This enzyme is widely expressed, with the highest activity observed in the liver and lungs—organs critical for systemic prostaglandin clearance. Within cells, 15-PGR is predominantly cytosolic, positioning it optimally to act on circulating prostaglandins following cellular uptake, potentially mediated by specific prostaglandin transporters (PGTs) [8].
The metabolic conversion of PGE1 to 13,14-dihydro-15-keto Prostaglandin E1 occurs in multiple tissues, but significant functional differences exist between hepatic and erythrocyte compartments.
Hepatic Metabolism: The liver represents the major site for systemic inactivation of prostaglandins. Cytosolic fractions from human liver exhibit robust 15-PGR activity, averaging 61.1 fmol·min⁻¹·mg⁻¹ protein. Crucially, this activity displays marked interindividual variability, spanning an almost tenfold range (approximately 20–200 fmol·min⁻¹·mg⁻¹ protein) across a cohort of 37 human livers [2]. This variation follows a non-normal distribution, implying complex genetic or regulatory influences. Furthermore, a significant ontogenic difference exists: hepatic 15-PGR activity in children (n=15 specimens) is significantly lower than in adults, suggesting developmental regulation of this metabolic pathway [2]. The liver’s high metabolic capacity underscores its role as the primary site for generating circulating 13,14-dihydro-15-keto Prostaglandin E1.
Erythrocyte Metabolism: While lysed erythrocytes demonstrate measurable 15-PGR activity (confirming the enzyme’s presence), the activity is substantially lower than in liver. Differences between individuals are minimal, showing only a twofold variation across 29 subjects [2]. Critically, intact erythrocytes fail to catalyze the reduction of 15-keto PGE1 effectively. This lack of activity in intact cells indicates restricted substrate access due to the plasma membrane barrier or the absence of specific uptake mechanisms. Consequently, erythrocytes contribute negligibly to the overall metabolic inactivation of prostaglandins in vivo [2].
Table 3: Comparative Metabolism of 15-Keto PGE1 in Human Tissues
Parameter | Liver Cytosol | Lysed Erythrocytes | Intact Erythrocytes |
---|---|---|---|
15-PGR Activity | High (Avg: 61.1 fmol·min⁻¹·mg⁻¹ protein) | Low (Measurable but significantly lower) | Undetectable |
Interindividual Variation | ~10-fold range | ~2-fold range | Not applicable |
Impact of Age | Significantly lower in children vs. adults | Not reported | Not applicable |
Physiological Relevance | Major site of systemic PGE1 metabolite formation | Negligible contribution to in vivo metabolism | None |
The compartmentalization of prostaglandin inactivation highlights the liver’s dominance in systemic clearance. The significant interindividual variability in hepatic 15-PGR activity may contribute to variable recovery rates of the active tertiary metabolite PGE0 (13,14-dihydro PGE1) formed by subsequent carbonyl reduction, although the clinical significance of this variability requires further exploration [2] [4].
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